molecular formula C9H11N3 B1653431 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine CAS No. 183208-60-8

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine

Cat. No.: B1653431
CAS No.: 183208-60-8
M. Wt: 161.20
InChI Key: APMLPUDURDVGTF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is a compound with the formula C7H6N2. It has a molecular weight of 118.1359 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo[2,3-b]pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Scientific Research Applications

Pyrrole Synthesis and Catalysis

A novel approach to pyrrole synthesis involves the intermolecular coupling of enamines and alkynes under oxidative conditions, showcasing a method for efficient pyrrole formation through allylic sp3 C-H activation or, alternatively, vinylic sp2 C-H activation. This synthesis presents a significant advancement in the field of heterocyclic chemistry, providing a foundation for further exploration of pyrrole-based compounds and their applications (Rakshit, Patureau, & Glorius, 2010).

Metal-Organic Frameworks (MOFs) and Catalysis

The synthesis and characterization of Cu(II) complexes with tridentate ligands demonstrate significant DNA binding and nuclease activity, along with cytotoxicity studies. These complexes, featuring pyrrole and pyridine moieties, highlight the potential for designing metal-organic frameworks (MOFs) with specific biological and catalytic functionalities (Kumar et al., 2012).

Conductive Polymer Materials

Research into poly-3-(2-ethane carboxylate) pyrrole explores its self-doping conductive properties across various oxidation states. This study contributes to the development of water-soluble conductive polymer materials with potential applications in electronic devices and sensors (Wang et al., 1995).

Regio- and Stereoselective Synthesis

A base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones enables the synthesis of fused pyridines and pyrroles, illustrating a versatile method for accessing structurally diverse compounds with high regio- and stereoselectivity. Such methodologies are crucial for advancing synthetic strategies in medicinal chemistry and material science (Yang et al., 2015).

Fluorescent Heterocycles

The development of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines through a coupling-isomerization-enamine-addition-cyclocondensation sequence demonstrates the potential of these compounds in bioimaging, sensing, and organic electronics. The fluorescence and pH sensitivity of these heterocycles offer new avenues for research in photophysical and materials science (Schramm et al., 2006).

Safety and Hazards

While specific safety and hazards information for 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is not available, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives could be an appealing lead compound beneficial to subsequent optimization .

Properties

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-7-12-6-3-8-2-1-5-11-9(8)12/h1-3,5-6H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMLPUDURDVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283910
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-60-8
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183208-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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